

Technical Guide: 3-Chloro-2-Methylaniline Salicylamide Analogs

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Compound of Interest

Compound Name:	<i>N</i> -(3-chloro-2-methylphenyl)-2-hydroxybenzamide
CAS No.:	75300-64-0
Cat. No.:	B3330854

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Synthesis, Structural Activity Relationships (SAR), and Biological Applications

Executive Summary

This technical guide provides an in-depth analysis of salicylamide analogs derived specifically from 3-chloro-2-methylaniline (also known as Fast Scarlet TR Base). While salicylanilides like Niclosamide and Rafoxanide are well-documented anthelmintics and uncouplers of oxidative phosphorylation, the specific substitution pattern of the 3-chloro-2-methyl moiety offers unique steric and electronic properties. This guide details the synthesis, structural characterization, and pharmacological potential of these analogs, designed for researchers in medicinal chemistry and agrochemical discovery.

Chemical Foundation & Rational Design

The Core Scaffold

The target class of compounds belongs to the Salicylanilide family (2-hydroxy-*N*-phenylbenzamides). The defining feature is the amide bond formation between a salicylic acid

derivative and 3-chloro-2-methylaniline.

- IUPAC Name (Core):
-(3-chloro-2-methylphenyl)-2-hydroxybenzamide.
- Key Structural Motif: The aniline ring possesses a "vicinal" 1,2,3-trisubstitution pattern (1-Amino, 2-Methyl, 3-Chloro).

Structural Activity Relationship (SAR) Logic

The selection of the 3-chloro-2-methylaniline moiety is not arbitrary; it introduces specific physicochemical advantages compared to unsubstituted anilines:

- Steric Ortho-Effect (2-Methyl): The methyl group at the ortho position (C2) forces the amide bond out of planarity with the aniline ring. This "twisted" conformation prevents efficient crystal packing (improving solubility) and can enhance binding selectivity to protein pockets that require non-planar ligands.
- Lipophilicity (3-Chloro): The chlorine atom at the meta position (C3) significantly increases the partition coefficient (LogP). For mitochondrial uncouplers, high lipophilicity is essential to allow the anionic form of the molecule to delocalize charge and permeate the inner mitochondrial membrane.
- Metabolic Stability: The steric bulk of the methyl group adjacent to the amide nitrogen hinders enzymatic hydrolysis by amidases, potentially prolonging the half-life of the compound in vivo.

Synthesis Protocols

Two distinct methodologies are presented: a robust industrial method using phosphorous trichloride (PCI

) and a modern microwave-assisted approach for library generation.

Method A: PCI -Mediated One-Pot Coupling (Standard)

This method is preferred for large-scale synthesis due to high yields and the avoidance of expensive coupling reagents. It proceeds via the in situ formation of salicyloyl chloride.^{[1][2][3]}

[4]

Reagents:

- Salicylic Acid derivative (1.0 eq)[3]
- 3-Chloro-2-methylaniline (1.0 eq)
- Phosphorous Trichloride (PCl₃) (0.33 - 0.5 eq)
- Solvent: Xylene or Chlorobenzene (High boiling point required)

Protocol:

- Setup: Charge a round-bottom flask with Salicylic Acid (e.g., 3,5-dichlorosalicylic acid) and 3-Chloro-2-methylaniline in dry Xylene.
- Activation: Add PCl₃ dropwise at room temperature.
- Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The reaction generates HCl gas; ensure proper venting through a scrubber.
- Isolation: Cool the reaction mixture to 80°C. The product may precipitate directly. If not, remove solvent under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Water or Glacial Acetic Acid.

Self-Validation:

- Success Indicator: Evolution of HCl gas ceases.
- TLC Monitoring: Disappearance of the aniline spot (visualized by Ehrlich's reagent or UV).

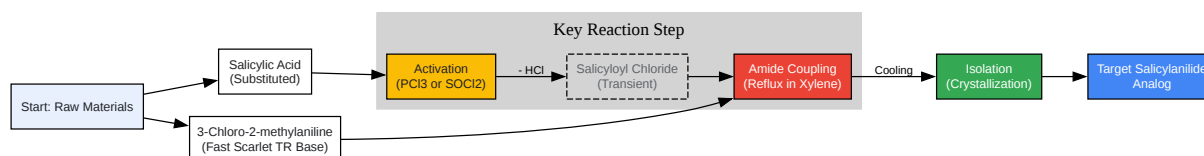
Method B: Microwave-Assisted Direct Condensation (Green Chemistry)

Ideal for generating a library of analogs rapidly.

Protocol:

- Mix Salicylic Acid (1.0 mmol) and 3-Chloro-2-methylaniline (1.0 mmol) with a drop of Phosphorous Oxychloride (POCl₃) or using DCC (Dicyclohexylcarbodiimide) as a coupling agent.
- Irradiate in a microwave reactor at 150W (100–120°C) for 10–15 minutes.
- Quench with crushed ice/water.
- Filter the precipitate and wash with 5% NaHCO₃ to remove unreacted acid.

Visualization: Synthetic Workflow



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Caption: One-pot synthesis workflow for 3-chloro-2-methylaniline salicylamide analogs via acid chloride activation.

Structural Characterization Data[1][2][5][6][7][8][9][10]

When analyzing these analogs, specific spectral signatures confirm the 1,2,3-substitution pattern.

Technique	Feature	Diagnostic Signal	Interpretation
IR Spectroscopy	Amide I	1640–1660 cm ⁻¹	C=O stretch (Secondary Amide).
	Amide II	1530–1550 cm ⁻¹	N-H bending.
	Hydroxyl	3200–3400 cm ⁻¹	Broad O-H stretch (often intramolecular H-bond to C=O).
¹ H NMR	Methyl Group	δ 2.2 – 2.4 ppm (s, 3H)	Characteristic singlet for Ar-CH ₃ at C2.
	Amide Proton	δ 10.0 – 12.0 ppm (s, 1H)	Exchangeable D ₂ O signal; downfield due to H-bonding.
	Aromatic	Multiplet pattern	3-Cl, 2-Me ring shows an ABC-like or specific splitting pattern depending on resolution.
Mass Spec	Molecular Ion	[M+H] ⁺ or [M-H] ⁻	Chlorine isotope pattern (³⁵ Cl/ ³⁷ Cl) ratio of 3:1 is critical for confirmation.

Biological Applications & Mechanism of Action

Mechanism: Mitochondrial Uncoupling

Like Niclosamide, these analogs act as protonophores. The phenolic hydroxyl group is acidic (pKa ~6-8).

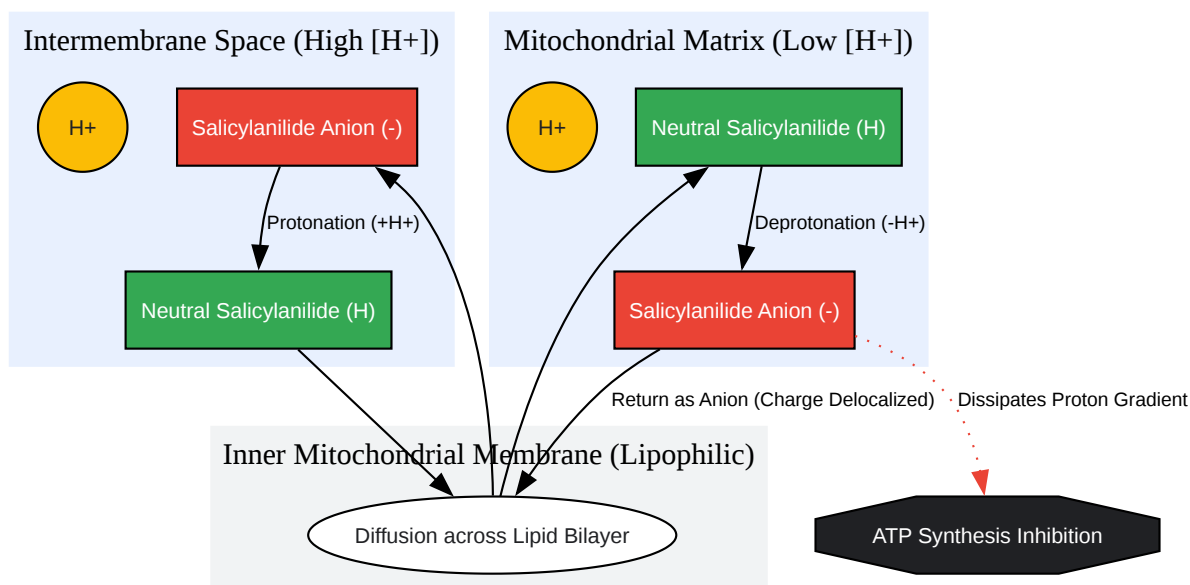
- Protonation: In the intermembrane space (low pH), the molecule accepts a proton.

- Transport: The lipophilic neutral molecule diffuses across the inner mitochondrial membrane.
- Deprotonation: In the matrix (high pH), the proton is released.
- Result: The proton gradient ($\Delta\Psi_m$) is dissipated, uncoupling oxidative phosphorylation from ATP synthesis. This leads to energy depletion in the target organism (bacteria, parasite, or cancer cell).

Therapeutic Areas[11][12]

- Anthelmintic: Effective against cestodes (tapeworms) and trematodes (flukes). The 3-chloro-2-methyl analogs are often explored to overcome resistance or improve pharmacokinetic profiles over Niclosamide.
- Antibacterial: High efficacy against Gram-positive bacteria (e.g., *S. aureus*, MRSA). The outer membrane of Gram-negative bacteria usually prevents entry, but the high lipophilicity of the 3-Cl-2-Me group aids in penetrating Gram-positive cell walls.
- Agriculture (Fungicides): Salicylanilides are structurally related to carboxamide fungicides (e.g., Boscalid), targeting succinate dehydrogenase (SDH) or uncoupling respiration in fungal pathogens.

Visualization: Protonophore Mechanism



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Caption: Protonophore cycle of salicylanilide analogs disrupting the mitochondrial proton gradient.

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